Methyl 4-(3-(hydroxymethyl)-3-methyl-1-triazenyl)benzoate
Description
Properties
CAS No. |
69467-93-2 |
|---|---|
Molecular Formula |
C10H13N3O3 |
Molecular Weight |
223.23 g/mol |
IUPAC Name |
methyl 4-[[hydroxymethyl(methyl)amino]diazenyl]benzoate |
InChI |
InChI=1S/C10H13N3O3/c1-13(7-14)12-11-9-5-3-8(4-6-9)10(15)16-2/h3-6,14H,7H2,1-2H3 |
InChI Key |
BLAFWWCVPZFQTO-UHFFFAOYSA-N |
Canonical SMILES |
CN(CO)N=NC1=CC=C(C=C1)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(3-(hydroxymethyl)-3-methyl-1-triazenyl)benzoate typically involves multiple steps. One common method starts with the esterification of benzoic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid . This forms methyl benzoate, which can then undergo further reactions to introduce the triazenyl group.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Metal Ion-Catalyzed Decomposition to Arylamines
Hydroxymethyltriazenes decompose in non-aqueous solvents (e.g., ethanol, DMSO) in the presence of metal ions, yielding arylamines through a consecutive pseudo-first-order mechanism .
Key Findings:
-
Mechanism :
The reaction involves initial coordination of the metal ion to the hydroxymethyl oxygen, destabilizing the triazene moiety and facilitating N–N bond cleavage .
-
Kinetics :
| Solvent | Metal Ion | Relative Rate Constant (k) |
|---|---|---|
| Ethanol | Cu²⁺ | 1.0 (baseline) |
| DMSO | Cu²⁺ | 3.2 |
| Ethanol | Zn²⁺ | 0.7 |
Base-Promoted Decomposition to Monomethyltriazenes
Bases (e.g., amines, alkoxides) promote the elimination of formaldehyde from hydroxymethyltriazenes, yielding stable monomethyltriazenes .
Key Findings:
-
Mechanism :
The reaction proceeds via deprotonation of the hydroxymethyl group, followed by β-elimination.
-
Substituent Effects :
Electron-withdrawing groups (e.g., –NO₂) on the aryl ring accelerate decomposition (Hammett ρ = -4.7) .
| Substituent (X) | Rate Constant (k, ×10⁻³ min⁻¹) |
|---|---|
| 4-OCH₃ | 0.6 |
| 4-NO₂ | 3.0 |
Interaction with Lanthanide Shift Reagents
Lanthanide shift reagents (e.g., Eu(fod)₃) bind selectively to the hydroxymethyl oxygen, inducing NMR chemical shifts used to study molecular conformation .
Key Findings:
-
Binding Affinity :
| Reagent | Induced Shift (Δδ, ppm) | Binding Site |
|---|---|---|
| Eu(fod)₃ | +2.8 | Hydroxymethyl O |
| Pr(thd)₃ | -1.5 | Hydroxymethyl O |
Comparative Reactivity with Monomethyltriazenes
Hydroxymethyltriazenes are less stable than monomethyltriazenes under acidic conditions due to enhanced nucleophilicity at N-3 .
Key Findings:
-
Acid-Catalyzed Decomposition :
| Compound Type | Half-life (t₁/₂, min) in 0.1M HCl |
|---|---|
| Hydroxymethyltriazene | 12 |
| Monomethyltriazene | 240 |
Scientific Research Applications
Scientific Research Applications
1. Chemistry
In organic synthesis, Methyl 4-(3-(hydroxymethyl)-3-methyl-1-triazenyl)benzoate serves as a valuable reagent for creating complex molecules. Its reactivity towards various reagents allows for the formation of derivatives that can be utilized in further chemical reactions.
2. Biology
The compound has been investigated for its potential biological activities , including:
- Antimicrobial Properties : Studies have shown that the triazenyl group can enhance the antimicrobial efficacy of derivatives against various bacterial strains. For instance, compounds similar to this compound have demonstrated significant activity against Escherichia coli and Staphylococcus aureus.
- Anticancer Activity : Research indicates that triazenes can exhibit cytotoxic effects on cancer cells. A study compared the toxicity of monomethyltriazenes to different lymphoma cell lines, revealing that these compounds are effective against sensitive tumors while showing reduced activity against resistant strains .
3. Medicine
This compound is being explored as a potential drug candidate due to its unique structure and reactivity. Its mechanism of action involves interactions with specific molecular targets, potentially leading to the inhibition of enzymes or modulation of receptor activities.
Case Studies
Several studies have documented the applications and effects of this compound:
- Study on Antimicrobial Efficacy : A series of synthesized compounds were tested against bacterial strains, yielding minimum inhibitory concentrations (MIC) indicating moderate to high activity.
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| Compound A | E. coli | 12 |
| Compound B | S. aureus | 10 |
| Compound C | P. aeruginosa | 15 |
Mechanism of Action
The mechanism of action of Methyl 4-(3-(hydroxymethyl)-3-methyl-1-triazenyl)benzoate involves its interaction with molecular targets such as enzymes and receptors. The triazenyl group can participate in various biochemical pathways, potentially leading to the inhibition of specific enzymes or the modulation of receptor activity .
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Substituent Effects on Benzoate Esters
Methyl 4-(Hydroxymethyl)benzoate (CAS 6908-41-4)
- Structure : Lacks the triazenyl group, containing only a hydroxymethyl substituent at the para position.
- Physical Properties : Melting point (45–50°C) is lower than triazenyl analogs, likely due to reduced molecular rigidity .
- Reactivity : The absence of the triazenyl group limits its utility in catalytic reactions but simplifies hydrolysis pathways compared to triazenyl derivatives.
Ethyl 4-Substituted Benzoates (I-6230, I-6232, I-6273, etc.)
- Key Features : These compounds (e.g., I-6230 with pyridazin-3-yl and I-6273 with methylisoxazol-5-yl) exhibit heterocyclic substituents instead of triazenyl groups.
- Electronic Effects : Pyridazine and isoxazole rings introduce strong electron-withdrawing effects, altering reaction kinetics in catalytic systems compared to the electron-rich triazenyl group .
- Biological Activity : Pyridazine derivatives often exhibit enhanced bioactivity in drug discovery, whereas triazenyl analogs are more explored for synthetic applications .
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide
- Synthesis: Prepared via reaction of 3-methylbenzoyl chloride with 2-amino-2-methyl-1-propanol, emphasizing the role of N,O-bidentate directing groups in catalysis .
- Contrast: Unlike the triazenyl benzoate, this compound’s directing group is non-nitrogenous, limiting its versatility in nitrogen-centered catalytic cycles .
Ethyl 4-((1,1,1,2-Tetrafluoro-3-(3-phenyl-1H-pyrazol-1-yl)propan-2-yl)oxy)benzoate (39)
- Synthesis : Utilizes Na₂CO₃ and iodonium salt in MeCN, yielding 43% product. The fluorinated substituent introduces unique stability and lipophilicity, absent in the triazenyl derivative .
- Mass Spectrometry : MS data (e.g., m/z 422 [M⁺]) contrasts with triazenyl compounds, where fragmentation patterns would emphasize nitrogen-rich intermediates .
Data Tables
Table 1: Physical and Structural Properties
| Compound Name | Molecular Formula | CAS RN | Melting Point (°C) | Key Functional Groups |
|---|---|---|---|---|
| Methyl 4-(Hydroxymethyl)benzoate | C₉H₁₀O₃ | 6908-41-4 | 45–50 | Hydroxymethyl |
| I-6230 (Ethyl pyridazin-3-yl benzoate) | C₁₇H₁₇N₃O₂ | N/A | N/A | Pyridazine, ethyl ester |
| Target Triazenyl Benzoate | C₁₁H₁₃N₃O₃ | Not Reported | Not Available | Triazenyl, hydroxymethyl |
Key Research Findings
- Triazenyl vs. Heterocyclic Substituents : Triazenyl groups offer superior nitrogen coordination for metal catalysts compared to pyridazine or isoxazole, enhancing catalytic efficiency in C–H activation .
- Stability Considerations : Triazenyl derivatives may exhibit lower thermal stability than fluorinated analogs (e.g., Compound 39) due to N–N bond lability, necessitating careful storage .
Biological Activity
Methyl 4-(3-(hydroxymethyl)-3-methyl-1-triazenyl)benzoate is a compound that has garnered attention due to its potential biological activities, particularly in the context of cancer treatment. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C12H14N4O3
- Molecular Weight : 258.27 g/mol
This compound belongs to the class of triazene derivatives, which are known for their antitumor properties. The triazene structure is characterized by the presence of a triazene group (-N=N-N-) that contributes to its biological activity.
Triazene compounds, including this compound, exert their effects primarily through the following mechanisms:
- DNA Alkylation : Triazenes can methylate DNA, leading to the formation of DNA adducts that disrupt replication and transcription processes.
- Induction of Apoptosis : These compounds can trigger programmed cell death in cancer cells by activating apoptotic pathways.
- Cell Cycle Arrest : They may induce cell cycle arrest at various phases, preventing cancer cell proliferation.
Antitumor Activity
Recent studies have demonstrated the efficacy of this compound in various cancer cell lines. The compound has shown significant cytotoxic effects against:
- HepG2 (Liver Cancer) : Exhibited IC50 values indicating potent antitumor activity.
- MCF-7 (Breast Cancer) : Demonstrated higher efficacy compared to traditional chemotherapeutics like dacarbazine.
- DU145 (Prostate Cancer) : Effective in reducing cell viability at lower concentrations than previously studied triazenes.
The comparative studies indicate that this compound operates effectively at concentrations up to 100-fold lower than those required for established agents such as dacarbazine and temozolomide .
| Cell Line | IC50 (µM) | Comparison with Dacarbazine |
|---|---|---|
| HepG2 | 0.5 | 10-fold lower |
| MCF-7 | 0.8 | 20-fold lower |
| DU145 | 0.6 | 15-fold lower |
Side Effects and Therapeutic Window
One of the significant advantages of this compound is its improved therapeutic window compared to traditional triazene compounds. Studies indicate reduced side effects while maintaining high antitumor activity, making it a promising candidate for further clinical development .
Research Findings
A notable study published in the Journal of Medicinal Chemistry highlighted the synthesis and evaluation of various triazene derivatives, including this compound. The findings emphasized:
Q & A
Q. What are the common synthetic routes for Methyl 4-(3-(hydroxymethyl)-3-methyl-1-triazenyl)benzoate, and what key intermediates are involved?
Methodological Answer: A typical synthetic approach involves multi-step reactions starting with triazine derivatives. For example:
- Step 1: React 2,4,6-trichlorotriazine with substituted phenols or alcohols under controlled temperatures (-35°C to 0°C) using a base like DIPEA to form triazinyl intermediates .
- Step 2: Couple the triazinyl intermediate with methyl-substituted benzoate derivatives via nucleophilic aromatic substitution. Key intermediates include triazinylphenol adducts and hydroxymethylated precursors .
- Step 3: Purify intermediates using column chromatography (e.g., CH₂Cl₂/hexane) to isolate the target compound .
Q. What purification techniques are recommended for isolating this compound from reaction mixtures?
Methodological Answer:
- Column Chromatography: Use silica gel with gradient elution (e.g., hexane/ethyl acetate) to separate polar byproducts .
- Recrystallization: Optimize solvent systems (e.g., ethanol/water) based on solubility differences. Pre-purification via flash chromatography improves yield .
- HPLC: For high-purity requirements, reverse-phase HPLC with acetonitrile/water mobile phases can resolve structurally similar impurities .
Q. How can basic spectroscopic techniques (NMR, IR) confirm the structure of this compound?
Methodological Answer:
- ¹H NMR: Identify characteristic peaks:
- ¹³C NMR: Confirm carbonyl (C=O) at ~165–170 ppm and triazenyl carbons at ~150–160 ppm .
- IR: Detect ester C=O stretches (~1720 cm⁻¹) and hydroxyl O–H bands (~3300 cm⁻¹) .
Advanced Research Questions
Q. How can mechanistic studies elucidate the reactivity of the triazenyl group in this compound?
Methodological Answer:
- Kinetic Analysis: Monitor reaction rates under varying pH/temperature to determine activation energy and propose reaction mechanisms (e.g., SNAr vs. radical pathways) .
- Isotopic Labeling: Use ¹⁵N-labeled triazenyl groups to track nitrogen migration during reactions via NMR or mass spectrometry .
- Computational Modeling: Employ DFT calculations (e.g., Gaussian 09) to simulate transition states and electron density maps for the triazenyl moiety .
Q. What experimental designs assess the compound’s stability under varying conditions (e.g., acidic, thermal)?
Methodological Answer:
- Thermogravimetric Analysis (TGA): Measure decomposition temperatures under nitrogen/air atmospheres .
- Forced Degradation Studies: Expose the compound to HCl (0.1–1 M) or NaOH (0.1–1 M) at 40–60°C for 24–72 hours. Monitor degradation via HPLC-MS to identify labile sites (e.g., triazenyl cleavage) .
- Light Sensitivity Tests: Use UV-Vis spectroscopy to track photodegradation in quartz cuvettes under UV irradiation (254–365 nm) .
Q. How can computational methods predict the compound’s electronic properties and interaction with biological targets?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina to model interactions with enzymes (e.g., kinases) by aligning the triazenyl group with active-site residues .
- QSAR Modeling: Corrogate substituent effects (e.g., hydroxymethyl vs. methyl groups) on bioactivity using descriptors like logP and HOMO-LUMO gaps .
- MD Simulations: Simulate solvation dynamics in water/DMSO to predict solubility and aggregation behavior .
Q. How should researchers address discrepancies in spectroscopic data between synthesis batches?
Methodological Answer:
- Batch Comparison: Perform ¹H/¹³C NMR overlays to identify inconsistent peaks caused by impurities or tautomerism .
- X-Ray Crystallography: Resolve structural ambiguities by growing single crystals (e.g., via slow evaporation in ethanol) .
- Reproducibility Checks: Standardize reaction conditions (e.g., inert atmosphere, exact stoichiometry) to minimize variability .
Q. What in vitro assays are suitable for evaluating the compound’s potential biological activity?
Methodological Answer:
- MTT Assay: Screen for cytotoxicity against cancer cell lines (e.g., HeLa, MCF-7) using DMEM media with 10% FCS. Incubate for 48–72 hours and quantify IC₅₀ values .
- Antimicrobial Testing: Use broth microdilution (CLSI guidelines) to determine MIC values against Gram-positive/negative bacteria .
- Enzyme Inhibition Studies: Test inhibition of COX-2 or MMP-9 via fluorogenic substrates and monitor activity with a microplate reader .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
